(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 864974-90-3
VCID: VC7702820
InChI: InChI=1S/C25H22N2O3S/c1-17-8-13-21-22(16-17)31-25(27(21)14-15-30-2)26-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC
Molecular Formula: C25H22N2O3S
Molecular Weight: 430.52

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 864974-90-3

Cat. No.: VC7702820

Molecular Formula: C25H22N2O3S

Molecular Weight: 430.52

* For research use only. Not for human or veterinary use.

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide - 864974-90-3

Specification

CAS No. 864974-90-3
Molecular Formula C25H22N2O3S
Molecular Weight 430.52
IUPAC Name 4-benzoyl-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C25H22N2O3S/c1-17-8-13-21-22(16-17)31-25(27(21)14-15-30-2)26-24(29)20-11-9-19(10-12-20)23(28)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3
Standard InChI Key HTKRUPQNNCNQQG-QPLCGJKRSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC

Introduction

(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a benzo[d]thiazole ring system, a methoxyethyl substituent, and a benzamide moiety. The compound's stereochemistry is indicated by the (Z) configuration, suggesting specific spatial arrangements that may influence its interactions with biological targets. Despite the lack of extensive documentation on this exact compound, similar compounds often exhibit potential biological activity due to their structural features.

Synthesis

The synthesis of (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves multi-step synthetic pathways, similar to those used for related compounds. Parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields and purity. Specific synthetic routes may not be widely documented, but they typically involve the formation of the benzo[d]thiazole core followed by the introduction of the methoxyethyl and benzamide groups.

Potential Applications

Given its structural features, (Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may have potential applications in medicinal chemistry, particularly in areas where compounds with similar structures have shown biological activity. Further research is needed to explore its efficacy and potential uses in clinical settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator